molecular formula C9H5F3N2O2 B081314 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile CAS No. 13544-06-4

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Cat. No.: B081314
CAS No.: 13544-06-4
M. Wt: 230.14 g/mol
InChI Key: CSRSFUABKGQLSY-UHFFFAOYSA-N
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Description

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H5F3N2O2 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group

Scientific Research Applications

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile typically involves the nitration of 4-(trifluoromethyl)phenylacetonitrile. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the ortho position relative to the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control of reaction conditions, such as temperature and reagent concentrations, to achieve high yields and purity .

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines. Common reagents for this reaction include hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding amine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

Mechanism of Action

The mechanism of action of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is primarily related to its ability to undergo various chemical reactions. The nitro group can be reduced to an amine, which can then interact with biological targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and interaction with molecular targets .

Comparison with Similar Compounds

  • 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid
  • 4-(Trifluoromethyl)phenylacetonitrile
  • 2-Nitro-4-(trifluoromethyl)phenol

Comparison: 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical properties.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-2-1-6(3-4-13)8(5-7)14(15)16/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRSFUABKGQLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379695
Record name [2-Nitro-4-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
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Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13544-06-4
Record name 2-Nitro-4-(trifluoromethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13544-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Nitro-4-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13544-06-4
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